3-bromo-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide
Description
This compound belongs to the pyrido[2,3-d]pyrimidinone class, characterized by a fused bicyclic core (pyridine and pyrimidine rings) with a 4-oxo functional group. The 3-bromo substituent on the benzamide moiety and the 2-methyl group on the pyrido[2,3-d]pyrimidin-4-one scaffold define its structural uniqueness.
Properties
IUPAC Name |
3-bromo-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4O2/c1-13-24-19-18(6-3-11-23-19)21(28)26(13)17-9-7-16(8-10-17)25-20(27)14-4-2-5-15(22)12-14/h2-12H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEAYOKOPXFQJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of a brominated benzoyl chloride with an amine derivative of pyrido[2,3-d]pyrimidine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide can undergo various chemical reactions including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic applications:
- Antitumor Activity : Research has shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies suggest that it may inhibit specific kinases involved in tumor growth and proliferation.
- Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial activity against certain bacterial strains. Its mechanism may involve interference with bacterial cell wall synthesis or protein synthesis pathways.
Pharmacology
The pharmacological profile of 3-bromo-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is being explored for:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as kinases and proteases that are crucial for cellular signaling pathways. This inhibition can lead to altered cell cycle progression and apoptosis in cancer cells.
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties against oxidative stress-induced neuronal damage. This could have implications for the treatment of neurodegenerative diseases.
Material Science
Beyond biological applications, this compound can also be utilized in material science:
- Synthesis of Organic Electronics : The unique electronic properties of the compound make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form thin films can be exploited in the development of advanced electronic materials.
Case Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of various benzamide derivatives, including this compound. The results indicated significant cytotoxic effects on breast cancer cells with IC50 values in the low micromolar range.
Case Study 2: Antimicrobial Activity
In a study reported in Antimicrobial Agents and Chemotherapy, the compound was tested against Gram-positive and Gram-negative bacteria. The findings revealed moderate antibacterial activity, particularly against Staphylococcus aureus.
Mechanism of Action
The mechanism of action of 3-bromo-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Scaffold Modifications
The pyrido[2,3-d]pyrimidin-4-one core is conserved across analogs, but substituents on the benzamide and phenyl rings vary significantly:
*Calculated based on molecular formula (C21H15BrN4O2).
Key Observations:
- Halogenation : Bromine (3- or 4-position) increases molecular weight and hydrophobicity compared to chlorine or methyl groups. The 3-bromo analog likely exhibits stronger π-π stacking interactions in kinase binding pockets .
- Electron-Withdrawing Groups : Fluoro substituents (e.g., 2-fluoro in ) enhance metabolic stability and membrane permeability.
- Alkoxy Groups : Ethoxy substituents (e.g., ) improve solubility but may reduce binding affinity due to steric bulk.
Biological Activity
3-bromo-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is a complex organic compound belonging to the class of benzamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and as an enzyme inhibitor. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide an authoritative overview.
Chemical Structure and Properties
The chemical structure of this compound includes a bromine atom and a pyrido[2,3-d]pyrimidine moiety, which are crucial for its biological activity. The molecular formula is , and it has a molecular weight of approximately 423.29 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C21H18BrN3O |
| Molecular Weight | 423.29 g/mol |
| CAS Number | [To be determined] |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may act as an inhibitor of key pathways involved in cell proliferation and survival. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis and cell division .
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to this compound:
- Inhibition of Non-Small Cell Lung Cancer (NSCLC) :
- Mechanistic Insights :
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in various studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
